molecular formula C19H37NO B089829 Octadecyl isocyanate CAS No. 112-96-9

Octadecyl isocyanate

Cat. No. B089829
CAS RN: 112-96-9
M. Wt: 295.5 g/mol
InChI Key: QWDQYHPOSSHSAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octadecyl isocyanate involves chemical modifications and interactions with various substrates. For instance, Siqueira et al. (2010) demonstrated the chemical grafting of cellulose nanoparticles with n-octadecyl isocyanate using an in situ solvent exchange procedure, showcasing the chemical's utility in modifying natural polymers for enhanced dispersion in organic solvents (Siqueira, Bras, & Dufresne, 2010).

Molecular Structure Analysis

The molecular structure of octadecyl isocyanate allows for effective surface modifications, as evidenced by the ability to enhance the dispersion of cellulose nanoparticles in organic solvents through grafting processes. This is attributed to its long hydrophobic chain and reactive isocyanate group, which facilitate interactions with various substrates and polymers.

Chemical Reactions and Properties

Octadecyl isocyanate participates in a range of chemical reactions, notably with nucleophilic agents. Tezuka (1961) studied its reactions and the water-repellent effect of its derivatives, showing its versatility in producing functional materials with desirable properties (Tezuka, 1961).

Physical Properties Analysis

Its physical properties, including solubility and thermal behavior, play a crucial role in its application in material science and polymer chemistry. The work by Nouri et al. (2020) on incorporating octadecyl isocyanate-functionalized graphene oxide into polyurethane nanocomposites highlights the impact of these properties on the mechanical and shape memory characteristics of the resulting materials (Nouri, Rezaei, Lotfi Mayan Sofla, & Babaie, 2020).

Chemical Properties Analysis

The reactivity of octadecyl isocyanate, particularly its interactions with other chemical groups, underpins its utility in synthesizing advanced materials with tailored properties. Its ability to form urethane and amide functionalities upon reaction with hydroxyl and carboxyl groups, as demonstrated by Nouri et al. (2020), is central to its applications in creating functional nanocomposites (Nouri et al., 2020).

Scientific Research Applications

  • Nanocomposite Reinforcement : Octadecyl isocyanate-modified cellulose nanocrystals improve the mechanical, rheological, and degradation properties of nanocomposites made from poly(butylene adipate-co-terephthalate) (PBAT) (Pinheiro et al., 2017).

  • Chemical Grafting of Nanoparticles : The chemical grafting of cellulose nanocrystals and microfibrillated cellulose with octadecyl isocyanate enhances their dispersion in organic solvents and facilitates the processing of nanocomposite films (Siqueira et al., 2010).

  • Solid-Phase Extraction : Octadecyl solid-phase extraction columns are effective for isolating herbicides from well water, demonstrating a novel application in environmental monitoring (Schuette et al., 1990).

  • Water-Repellent Effects : Octadecyl isocyanate derivatives exhibit water-repellent properties when reacted with cellulose, offering potential applications in textile treatments (Tezuka, 1961).

  • Hemocompatibility Improvement : The modification of poly(2-hydroxyethyl methacrylate) films with octadecyl isocyanate enhances their hemocompatibility, which is important for blood-contacting medical devices (Fischer et al., 2012).

  • Petroleum Recovery Enhancement : α-Zirconium phosphate modified with octadecyl isocyanate has been shown to decrease water injection pressure in petroleum recovery processes (Han et al., 2018).

  • Medical Device Coating : Alkylated polyvinyl alcohol coated with octadecyl isocyanate can influence albumin adsorption or retention, with implications for the development of medical devices (Strzinar & Sefton, 1992).

  • Environmental Monitoring : A new method using octadecylsilyl phase for the determination of isocyanates in industrial environments shows potential for environmental health monitoring (Sangö & Zimerson, 1980).

  • Nanocomposite Properties : Functionalizing cellulose whiskers with octadecyl isocyanate alters the thermal and mechanical properties of polycaprolactone nanocomposites (Siqueira et al., 2009).

  • Organic Compound Extraction : Octadecyl bonded silica is effective for the solid-phase extraction of organic compounds from water, useful in analytical chemistry (Junk & Richard, 1988).

Safety And Hazards

Octadecyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation and drowsiness or dizziness .

Future Directions

Octadecyl isocyanate has been employed for chemical modification of the surface of cellulose nanocrystals to promote interfacial filler/matrix interactions . It has also been used in the synthesis of reduced octadecyl isocyanate-functionalized graphene oxide nanosheets . These applications suggest potential future directions in the field of material science and engineering.

properties

IUPAC Name

1-isocyanatooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDQYHPOSSHSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038727
Record name Octadecyl isocyanate
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Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octadecane, 1-isocyanato-
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Product Name

Octadecyl isocyanate

CAS RN

112-96-9
Record name Octadecyl isocyanate
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Record name Stearyl isocyanate
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Record name Octadecyl isocyanate
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Record name Octadecane, 1-isocyanato-
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Record name Octadecyl isocyanate
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Record name Octadecyl isocyanate
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Record name STEARYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl isocyanate
Reactant of Route 2
Reactant of Route 2
Octadecyl isocyanate
Reactant of Route 3
Reactant of Route 3
Octadecyl isocyanate
Reactant of Route 4
Reactant of Route 4
Octadecyl isocyanate
Reactant of Route 5
Reactant of Route 5
Octadecyl isocyanate
Reactant of Route 6
Reactant of Route 6
Octadecyl isocyanate

Citations

For This Compound
783
Citations
N Nouri, M Rezaei, RLM Sofla, A Babaie - Composites Science and …, 2020 - Elsevier
… In this study, GO nanosheets have been functionalized with octadecyl isocyanate to prepare GO-ISO nanosheets. Afterward, GO and GO-ISO nanosheets have been reduced (RGO and …
Number of citations: 38 www.sciencedirect.com
L Han, Q Chen, H Chen, S Yu, L Xiao, Z Ye - Journal of Nanomaterials, 2018 - hindawi.com
… In this paper, octadecyl isocyanate was utilized to modify the surface of α-zirconium phosphate to prepare hydrophobically modified α-zirconium phosphate. The octadecyl isocyanate …
Number of citations: 23 www.hindawi.com
Y Sun, J Teng, Y Kuang, S Yang, J Yang… - … in Bioengineering and …, 2022 - frontiersin.org
… In this study, octadecyl isocyanate that can react with hydroxyl or carboxyl groups on CNT surfaces to form carbamate bonds without complex reaction conditions was used to …
Number of citations: 2 www.frontiersin.org
G Siqueira, J Bras, A Dufresne - Langmuir, 2010 - ACS Publications
… obtained from sisal fibers and modified with n-octadecyl isocyanate (C 18 H 37 NCO) using two … The surface chemical modification with n-octadecyl isocyanate allows dispersion of the …
Number of citations: 425 pubs.acs.org
Y Tezuka - Sen'i Gakkaishi, 1961 - jstage.jst.go.jp
… octadecyl isocyanate derivatives, N-octadecyl phenyl urethane, sodium bisulfite adduct, octadecyl urea, dioctadecyl urea and octadecyl isocyanate … as octadecyl isocyanate which was …
Number of citations: 0 www.jstage.jst.go.jp
S Khadka, Z El Rassi - Electrophoresis, 2016 - Wiley Online Library
… Also, the same precursor OHM was grafted with octadecyl isocyanate yielding Isocyanato OHM C‐18 column to provide an insight into the effect of the nature of the linkage to the …
R Rahman, BD Ratner - Journal of Polymer Science Part A …, 1989 - Wiley Online Library
… 3-Amino-l,2-propanediol and octadecyl isocyanate (Pfalz and Bauer) were used as received… N-Octadecyl isocyanate in DMAc (approximately 10% w/v) (NCO/NH, equiv. = 1) was added …
Number of citations: 27 onlinelibrary.wiley.com
JM Ruth, RJ Philippe - Analytical Chemistry, 1966 - ACS Publications
… at room temperature in every case except that of octadecyl isocyanate, when it … Only the molecular ion was measured in the spectrum of octadecyl isocyanate, giving 295.2873, in …
Number of citations: 32 pubs.acs.org
WB Banks, GL Jones - British polymer journal, 1986 - Wiley Online Library
… Thin longitudinal sections (100 ,urn thick) were reacted with butyl isocyanate and octadecyl isocyanate under dry conditions. Weight gain and nitrogen analysis demonstrated reaction to …
Number of citations: 3 onlinelibrary.wiley.com
IA Gonçalves, J Barauna, IF Pinheiro… - Journal of Applied …, 2023 - Wiley Online Library
… The nanofillers were modified using two organic modifiers, octadecyl isocyanate (OI), and 3‐aminopropyltriethoxysilane (APTES). OI showed higher treatment efficiency than APTES …
Number of citations: 0 onlinelibrary.wiley.com

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